![molecular formula C24H19N3O4 B2737153 2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 444077-21-8](/img/structure/B2737153.png)
2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridine Derivatives
Researchers have developed methods for synthesizing a new series of pyridine and fused pyridine derivatives, highlighting the versatility of similar compounds in generating diverse molecular structures. These methodologies involve reactions of pyridine carbonitriles with various reagents to yield isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and other heterocyclic compounds. Such synthetic routes underscore the potential of using this complex pyridine carbonitrile as a precursor for generating novel chemical entities with potential applications in medicinal chemistry and material science (Al-Issa, 2012).
Antimicrobial and Anticancer Activities
Compounds synthesized from pyridine carbonitriles have been evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds in developing new therapeutic agents. By exploring the biological activities of synthesized derivatives, researchers aim to identify compounds with significant efficacy against various bacterial strains and cancer cell lines, thereby contributing to the discovery of new drugs (Elewa et al., 2021).
Antioxidant and Antimicrobial Activities
Further research has shown that derivatives of pyridine carbonitriles exhibit antioxidant and antimicrobial activities. This suggests their potential utility in addressing oxidative stress-related diseases and infections. The studies often include quantitative structure-activity relationships and molecular docking to better understand the mechanisms underlying these activities, providing insights into designing more effective compounds (Bassyouni et al., 2012).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine derivatives and their subsequent evaluation through molecular docking and in vitro screening for antimicrobial and antioxidant activities highlight the compound's utility in drug discovery. These studies contribute to the identification of lead compounds for further development into therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-14-9-20-22(21(16-5-3-2-4-6-16)17(11-25)23(26)31-20)24(28)27(14)12-15-7-8-18-19(10-15)30-13-29-18/h2-10,21H,12-13,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRUBPAGNIUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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